DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[de]isoquinoline structure, followed by the introduction of the dioxo and thioxo groups. The final steps involve the formation of the dithiole and dicarboxylate moieties under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts would be critical to ensure the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways.
Industry: The compound could be used in the production of advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various mechanisms, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-6-(methyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-6-(propyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Uniqueness
The uniqueness of DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or selectivity in certain contexts.
Properties
Molecular Formula |
C34H28N2O8S3 |
---|---|
Molecular Weight |
688.8g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C34H28N2O8S3/c1-6-44-18-13-14-22-21(15-18)25(33-46-26(31(40)42-4)27(47-33)32(41)43-5)28(45)34(2,3)36(22)23(37)16-35-29(38)19-11-7-9-17-10-8-12-20(24(17)19)30(35)39/h7-15H,6,16H2,1-5H3 |
InChI Key |
BBBZOGHYPNIWJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
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